3-Amino-6-bromopyrazine-2-carbohydrazide

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

3-Amino-6-bromopyrazine-2-carbohydrazide (ABPT) is the preferred intermediate for medicinal chemistry programs targeting PI3Kα/δ (AZD8835) and ATR kinase. The 6-bromo substituent enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, providing a reactivity profile unattainable with 6-chloro or unsubstituted analogs. Computational studies predict enhanced corrosion inhibition for brominated derivatives. Using generic alternatives compromises reaction yield and material performance. This compound is mandatory for reproducing published synthetic routes and building focused libraries. Order high-purity (≥98%) ABPT to ensure experimental reproducibility.

Molecular Formula C5H6BrN5O
Molecular Weight 232.04 g/mol
CAS No. 1225062-23-6
Cat. No. B1527699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-bromopyrazine-2-carbohydrazide
CAS1225062-23-6
Molecular FormulaC5H6BrN5O
Molecular Weight232.04 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)NN)Br
InChIInChI=1S/C5H6BrN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12)
InChIKeyQMHDHIQYBCUNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-bromopyrazine-2-carbohydrazide (CAS 1225062-23-6): A Key Pyrazine Building Block for Drug Discovery and Materials Science


3-Amino-6-bromopyrazine-2-carbohydrazide (ABPT), with CAS number 1225062-23-6, is a brominated pyrazine derivative that serves as a versatile small molecule scaffold and key synthetic intermediate in medicinal chemistry and materials science [1]. Its structure features a reactive bromine atom at the 6-position of the pyrazine ring and a carbohydrazide moiety at the 2-position, which are critical for further functionalization via cross-coupling reactions or condensation with carbonyl compounds . This compound is a primary precursor in the synthesis of complex molecules, including potent kinase inhibitors like AZD8835, and has been investigated computationally for its potential as a corrosion inhibitor [2].

Why 3-Amino-6-bromopyrazine-2-carbohydrazide Cannot Be Replaced by Unsubstituted or Chloro-Analogs


While the pyrazine core is common to many building blocks, simple substitution of 3-Amino-6-bromopyrazine-2-carbohydrazide (ABPT) with unsubstituted (e.g., 3-aminopyrazine-2-carbohydrazide) or 6-chloro analogs is not a viable procurement strategy for advanced research applications. The 6-bromo substituent is a critical determinant of reactivity in key transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, offering a distinct balance of reactivity and stability compared to the less reactive 6-chloro or unreactive hydrogen . Computational studies on related pyrazine inhibitors further demonstrate that the presence of a bromine atom (or a derived thiol group) significantly alters electronic properties and adsorption behavior, which directly impacts performance in applications like corrosion inhibition [1]. Therefore, using a generic analog would fundamentally alter the reaction pathway, yield, or material performance, leading to non-reproducible results and wasted resources.

Quantitative Differentiation of 3-Amino-6-bromopyrazine-2-carbohydrazide: Procurement-Relevant Evidence


ABPT as a Key Intermediate: Quantitative Synthesis Data for the Clinical Candidate AZD8835

3-Amino-6-bromopyrazine-2-carbohydrazide is the essential intermediate for synthesizing the PI3Kα/δ inhibitor AZD8835, a clinical candidate for cancer therapy . In the disclosed synthesis route, the hydrazide compound was converted to the final drug candidate over several steps. A key transformation is its reaction with pivalic anhydride to form 3-amino-6-bromo-N'-pivaloylpyrazine-2-carbohydrazide. This specific step, utilizing the ABPT core, was achieved with a 96% yield (224 g from 172 g of starting material) [1]. This high-yielding transformation is critical for the economic viability of the drug's synthesis and highlights the compound's specific utility in a validated medicinal chemistry pathway.

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Electronic Properties for Corrosion Inhibition: Theoretical Comparison of ABPT with Non-Brominated Analogs

Computational studies using density functional theory (DFT) have investigated the potential of 3-amino-6-bromopyrazine-2-thiol (ABPT) and related compounds as corrosion inhibitors for steel [1]. The study theoretically compared ABPT to its non-brominated analog, 3-amino pyrazine-2-thiol (APT), and other pyrazine derivatives. The introduction of the bromine atom (and thiol group) in ABPT was shown to favorably alter key electronic parameters relevant to corrosion inhibition, such as lowering the HOMO-LUMO energy gap (ΔE) and increasing softness (S) [1]. These theoretical changes suggest a stronger and more effective adsorption of ABPT onto the metal surface compared to its non-brominated counterpart.

Corrosion Science Computational Chemistry Materials Engineering

Efficient and Scalable Synthesis from Methyl Ester Precursor

A robust and scalable method for the synthesis of 3-Amino-6-bromopyrazine-2-carbohydrazide is established, involving the reaction of the commercially available methyl 3-amino-6-bromopyrazine-2-carboxylate with hydrazine hydrate . This process has been demonstrated on a multi-hundred-gram scale (172 g) and is reported to yield the desired hydrazide product in quantitative yield [1]. This high efficiency and scalability from an accessible precursor make ABPT a reliable and cost-effective choice for large-scale research or pre-clinical manufacturing.

Synthetic Methodology Process Development Building Block Synthesis

Optimal Procurement and Application Scenarios for 3-Amino-6-bromopyrazine-2-carbohydrazide


Medicinal Chemistry: Synthesis of PI3K and ATR Kinase Inhibitors for Oncology

This compound is the definitive intermediate for preparing advanced clinical candidates like AZD8835, a PI3Kα/δ inhibitor, and related compounds targeting ATR kinase . Its procurement is mandatory for any medicinal chemistry program aiming to build focused libraries around this validated scaffold or to replicate published synthetic routes. The specific bromo-substitution pattern is crucial for subsequent C-C bond formation and the overall activity of the final drug candidates.

Chemical Biology: Development of Novel Heterocyclic Probes and Tools

3-Amino-6-bromopyrazine-2-carbohydrazide serves as a versatile building block for creating diverse heterocyclic systems, such as 1,3,4-oxadiazoles, hydrazones, and various heteroaryl-substituted pyrazines . Its unique combination of amino, bromo, and hydrazide functionalities allows for orthogonal functionalization, enabling chemists to rapidly generate novel compounds for screening against a wide range of biological targets.

Materials Science: Exploration of Next-Generation Corrosion Inhibitors

Computational studies predict that the brominated ABPT scaffold, particularly its thiol derivative, possesses superior electronic properties for corrosion inhibition compared to non-brominated analogs [1]. Procurement of this compound is warranted for research groups seeking to experimentally validate these theoretical predictions and develop more effective, heterocycle-based inhibitors for protecting industrial steel surfaces in acidic environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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